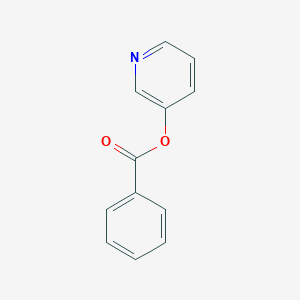

Pyridin-3-yl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVALJLFVRSZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridin 3 Yl Benzoate and Its Derivatives

Esterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is the fundamental transformation for synthesizing Pyridin-3-yl benzoate (B1203000). This is typically achieved by reacting a benzoic acid derivative with a 3-hydroxypyridine (B118123) derivative. The following sections detail specific and contemporary methods employed for this purpose.

Condensation Reactions

Condensation reactions for ester synthesis involve the coupling of a carboxylic acid and an alcohol with the removal of a water molecule. This process is often facilitated by a coupling agent to activate the carboxylic acid.

A prominent example is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N′-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com In a representative synthesis of a Pyridin-3-yl benzoate derivative, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (B8715057) was reacted with 4-dodecyloxybenzoic acid using the DCC/DMAP system. mdpi.com The reaction is typically initiated at 0°C and then stirred at room temperature to ensure completion, though it can be accompanied by the formation of byproducts like O-acylisourea and dicyclohexylurea. mdpi.com

Another effective method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a mediator for the acylation of 3-hydroxypyridines with aryl acyl peroxides at room temperature. researchgate.net This approach has demonstrated good yields for various pyridine (B92270) benzoates, highlighting its compatibility with the heterocyclic pyridine substrate. researchgate.net

The following table summarizes typical conditions for condensation-based syntheses of this compound derivatives.

| Coupling System | Reactants | Solvent | Temperature | Yield | Reference |

| DCC / DMAP | 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one, 4-dodecyloxybenzoic acid | Dichloromethane (B109758) / DMF | 0°C to RT | 27% | mdpi.com |

| DABCO / Aryl Acyl Peroxide | 3-Hydroxypyridine, Benzoyl Peroxide | Chlorinated Solvents | Room Temp. | 61-88% | researchgate.netresearchgate.net |

| DCID / Triethylamine (B128534) | Benzoic Acid, Benzyl Alcohol | Dichloromethane | 25°C | 86% | nih.gov |

Fischer Esterification

Fischer esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. operachem.com To synthesize this compound, this would involve reacting benzoic acid and 3-hydroxypyridine in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com

The reaction equilibrium is driven towards the ester product by using an excess of one reactant (typically the alcohol) or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus. operachem.com While a direct synthesis of the parent compound using this method is not extensively detailed in recent literature, the principle is widely applied. For instance, the synthesis of methyl benzoate from benzoic acid and methanol (B129727) with a sulfuric acid catalyst proceeds at 65°C with a 90% yield. operachem.com This established protocol is readily adaptable for pyridine-containing substrates.

SOCl₂ Activation

A common and highly effective strategy for ester synthesis involves the activation of the carboxylic acid using thionyl chloride (SOCl₂). masterorganicchemistry.com This two-step process begins with the conversion of a carboxylic acid, such as benzoic acid or nicotinic acid, into its highly reactive acyl chloride derivative. masterorganicchemistry.com The resulting acyl chloride is then reacted with an alcohol, like 3-hydroxypyridine, to form the desired ester.

The activation step is typically performed using neat thionyl chloride or in an inert solvent, and the reaction mixture is often heated to ensure complete conversion. orgsyn.org The subsequent reaction with the alcohol is usually conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com This method is versatile; for example, nicotinoyl chloride, generated from nicotinic acid and SOCl₂, was reacted with ethyl p-aminobenzoate in pyridine to produce ethyl p-nicotinamidobenzoate. This demonstrates the utility of the SOCl₂ activation route for creating bonds with pyridine-based molecules.

T3P® Coupling

Propanephosphonic anhydride (B1165640), commercially known as T3P®, has emerged as a powerful and environmentally benign coupling reagent for a wide range of organic transformations, including esterification. researchgate.net It is favored for its high efficiency, mild reaction conditions, broad functional group tolerance, and the formation of water-soluble byproducts that simplify purification. organic-chemistry.org

In a typical T3P®-mediated esterification, the carboxylic acid and alcohol are combined in a suitable solvent like ethyl acetate (B1210297), followed by the addition of T3P® and a base, often pyridine or triethylamine. ijsrset.com The use of pyridine as the base is particularly noted for its ability to suppress side reactions like racemization in sensitive substrates. organic-chemistry.org T3P® has proven effective for coupling reactions involving sterically hindered substrates and those prone to epimerization. organic-chemistry.orgbachem.com Its utility has been demonstrated in the synthesis of various heterocyclic compounds, including derivatives containing a 5-bromopyridin-3-yl moiety, confirming its applicability to pyridine systems.

| Reagent | Base | Solvent | Temperature | Key Advantages | Reference |

| T3P® | Pyridine | Ethyl Acetate | 0°C to RT | Mild conditions, high yields, low epimerization, water-soluble byproducts. | organic-chemistry.org |

Zirconium Catalyst Approaches

Zirconium-based catalysts have gained significant attention in organic synthesis due to their low toxicity, cost-effectiveness, and versatility. rsc.orgrushim.ru Zirconia (ZrO₂) and other zirconium compounds can catalyze a variety of organic reactions, including the formation of heterocyclic compounds. rsc.orgnih.gov

While specific examples detailing the direct zirconium-catalyzed esterification to form this compound are not prevalent, the principles of zirconium catalysis suggest its potential application. Zirconium catalysts are known to activate carbonyl groups, which is a key step in esterification. For instance, nano-zirconium dioxide has been successfully used as a catalyst in the multicomponent synthesis of bioactive pyranopyrazoles, where one of the reactants was a pyridine derivative. nih.gov This demonstrates the compatibility of zirconium catalysts with pyridine-containing molecules. Future research may explore the direct application of catalysts like ZrCl₄ or nano-ZrO₂ for the esterification of 3-hydroxypyridine with benzoic acid under mild, heterogeneous conditions.

PFP/DIPEA Protocols

A modern approach to esterification involves the use of pentafluoropyridine (B1199360) (PFP) in combination with a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), also known as Hünig's base. researchgate.netpubcompare.ai This protocol provides a mild and efficient method for the formation of esters and thioesters.

The general procedure involves the activation of a carboxylic acid with PFP and DIPEA in an anhydrous solvent like acetonitrile (B52724). researchgate.net This mixture is typically stirred for several hours at an elevated temperature (e.g., 50°C) to form an active ester intermediate. The alcohol is then added to the mixture, which is stirred for an extended period to complete the esterification. researchgate.net This method has been shown to be effective for a range of carboxylic acids and alcohols, yielding the desired esters in good yields after purification by column chromatography. researchgate.net A related protocol uses pentafluorophenol (B44920) (Pfp-OH) with a carbodiimide like EDCI and a base to facilitate amide bond formation, showcasing the utility of fluorinated activating agents in coupling reactions. beilstein-journals.org

O-Acylation Reactions

O-acylation represents a direct and common method for the synthesis of this compound from 3-hydroxypyridine and a benzoic acid derivative. This transformation, a type of esterification, involves the formation of an ester linkage between the hydroxyl group of the pyridine ring and the carboxyl group of the benzoate moiety.

Detailed research has demonstrated various effective protocols for this reaction. The reaction of 2-amino-3-hydroxypyridine (B21099) with benzoyl chloride, for instance, yields the corresponding benzoate ester. researchgate.netresearchgate.net In one specific case, this reaction led to the formation of 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, showcasing both N- and O-acylation. researchgate.net The choice of reagents and conditions can be tailored to achieve high yields. For example, the O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride proceeds efficiently in the presence of triethylamine in acetonitrile at room temperature. mdpi.com

Enzyme-catalyzed acylations have also been successfully employed, with lipases being used to acetylate pyridinyloxyalkanols in almost quantitative yields (90-97%). conicet.gov.ar The synthesis of pyridin-3-yl 4-chlorobenzoate (B1228818) is typically achieved through the esterification of 4-chlorobenzoic acid with pyridin-3-ol, often facilitated by an acid catalyst. evitachem.com A specific example is the Steglich esterification between 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one and 4-dodecyloxybenzoic acid, which produces a complex this compound derivative. mdpi.com

Table 1: Examples of O-Acylation Reactions for this compound and Derivatives

| Pyridine Substrate | Acylating Agent | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 3-Hydroxypyridine | 4-Chlorobenzoic Acid | Acid catalyst (e.g., H₂SO₄) | Substituted this compound | evitachem.com |

| 2-Amino-3-hydroxypyridine | Benzoyl Chloride | Microwave irradiation, solvent-free | 2-Aryloxazolo[4,5-b]pyridine precursor | researchgate.net |

| 1-(4-Hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one | 4-Dodecyloxybenzoic Acid | DMAP, Dicyclohexylcarbodiimide (Steglich) | Complex this compound derivative | mdpi.com |

| 8-Hydroxyquinolin-2(1H)-one | 4-Chlorobenzoyl Chloride | Triethylamine, Acetonitrile | Quinolinyl benzoate derivative | mdpi.com |

| 3-Hydroxypyridine derivatives | Ethyl acetate | Lipase (B570770) (e.g., CAL B) | Pyridinyloxyalkanol acetate | conicet.gov.ar |

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex derivatives of this compound that are not easily accessible through direct acylation.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide. This method is highly effective for synthesizing biaryl compounds, including derivatives of this compound. nih.gov The reaction tolerates a wide range of functional groups and typically proceeds with high yields. nih.gov

A direct application involves the cross-coupling of 3-pyridylboronic acid with ethyl 2-iodobenzoate, followed by saponification, to produce 2-(pyridin-3-yl)benzoic acid, a key precursor. researchgate.net Research has also detailed the synthesis of novel pyridine derivatives through the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov This approach has been used to create libraries of compounds for biological screening. nih.gov The reaction conditions are often mild, typically involving a solvent mixture like 1,4-dioxane (B91453) and water at temperatures between 85-95 °C. nih.gov

Table 2: Representative Suzuki Coupling Reactions for Pyridine Derivatives

| Pyridine Substrate | Boron Reagent | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |

| Ethyl 2-iodobenzoate | 3-Pyridylboronic acid | Pd catalyst | Ethyl 2-(pyridin-3-yl)benzoate | researchgate.net |

| 3-Bromo-7-methylimidazopyridine | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-imidazopyridine derivative | preprints.org |

| 3-Bromopyridine (B30812) | Boronate ester | Pd(PPh₃)₄ | Substituted bipyridine | preprints.org |

The Buchwald-Hartwig reaction primarily facilitates the palladium-catalyzed formation of carbon-nitrogen (amination) and carbon-oxygen (etherification) bonds. organic-chemistry.org While most commonly applied for synthesizing aryl amines, the C-O coupling variant is a viable, albeit less common, strategy for forming the ester or ether linkages found in this compound derivatives. organic-chemistry.org

The reaction typically involves an aryl halide or triflate and an amine or alcohol, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. organic-chemistry.org For instance, the C-5 arylamination of 2-chloro-5-iodopyridine (B1352245) demonstrates the reaction's utility on the pyridine core, showcasing high selectivity due to the chemoselective oxidative addition of palladium to the C-I bond. orgsyn.org The use of weak, non-nucleophilic bases is often crucial for compatibility with functional groups like esters. orgsyn.org While direct synthesis of this compound via Buchwald-Hartwig C-O coupling is not widely reported, the principles established for aryl ether synthesis are applicable. This would involve coupling a halopyridine with a benzoate salt or, conversely, a halobenzoate with 3-hydroxypyridine in the presence of a suitable palladium catalyst and ligand system.

Table 3: Examples of Buchwald-Hartwig Amination on Pyridine Scaffolds

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product Type | Reference(s) |

|---|---|---|---|---|---|

| 2-Chloro-5-iodopyridine | Ethyl 4-aminobenzoate | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | C-5 Arylamine of pyridine | orgsyn.org |

| Heteroaryl Halides | Sterically hindered amines | Pd-NHC pre-catalysts | Various | N-Aryl heteroamine | core.ac.uk |

| Aryl Chlorides | Ammonium salts | Palladium catalyst | Not specified | Primary arylamine | organic-chemistry.org |

Suzuki Coupling

Pyridine Ring Formation Approaches

Instead of modifying an existing pyridine, it is often advantageous to construct the pyridine ring from acyclic precursors. This allows for the strategic placement of substituents required for the final this compound structure.

Cycloaddition reactions offer a powerful and convergent strategy for assembling the pyridine ring in a single step by forming multiple bonds simultaneously. rsc.org The most common approaches are [4+2], [2+2+2], and [3+3] cycloadditions.

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a 1-azadiene with an alkyne. rsc.orgimperial.ac.uk Inverse-electron-demand Diels-Alder reactions, where an electron-deficient azadiene reacts with an electron-rich dienophile, are particularly favored for pyridine synthesis. baranlab.org

Transition metal-catalyzed [2+2+2] cycloadditions provide another elegant route, commonly involving the co-cyclization of two alkyne molecules and a nitrile. rsc.org This method is highly modular, allowing for the synthesis of a wide array of substituted pyridines with excellent control over the substitution pattern. rsc.org

More recently, formal [3+3] cycloaddition reactions have been developed as a practical method for synthesizing substituted pyridines. acs.orgresearchgate.net An example is the organocatalyzed reaction between enamines and α,β-unsaturated aldehydes or ketones, which can yield tri- or tetrasubstituted pyridines. acs.orgresearchgate.net

Table 4: Overview of Cycloaddition Strategies for Pyridine Synthesis

| Reaction Type | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 1-Azadiene + Alkyne/Alkene | Convergent route to dihydropyridines, often followed by oxidation or elimination. | rsc.orgbaranlab.org |

| [2+2+2] Cycloaddition | 2 x Alkyne + Nitrile | Transition-metal catalyzed; excellent control of regioselectivity. | rsc.org |

| [3+3] Cycloaddition | Enamine + Enal/Ynal/Enone | Organocatalyzed; provides access to polysubstituted pyridines. | acs.orgresearchgate.net |

Cyclocondensation reactions involve the step-wise formation of the pyridine ring from two or more simpler, acyclic components. These methods are among the oldest and most versatile for pyridine synthesis.

The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. baranlab.org Variations of this method allow for the synthesis of both symmetrical and asymmetrical pyridines. baranlab.org Another fundamental approach is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by an oxidation step to furnish the aromatic pyridine ring. baranlab.org

Modern methods have introduced new catalysts and reaction partners. A one-pot synthesis of 3,5-diaryl pyridines has been achieved through a Cs₂CO₃-promoted formal [2+2+1+1] cyclocondensation of terminal alkynes and benzamides, where the benzamide (B126) serves as the nitrogen source. mdpi.com Heterogeneous catalysts, such as sulfated tin oxide, have also been used to promote the cyclocondensation of various substrates into multifunctionalized pyridines under mild conditions. researchgate.net Additionally, cyclocondensation of 2-(aminomethyl)pyridine precursors with electrophiles like carboxylic acids or acyl chlorides is a known route to fused pyridine systems such as imidazo[1,5-a]pyridines. beilstein-journals.orgnih.gov

Table 5: Selected Cyclocondensation Methods for Pyridine Synthesis

| Method Name/Type | Key Reactants | Description | Reference(s) |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | A multicomponent reaction to form a dihydropyridine (B1217469), followed by oxidation. | baranlab.org |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia | Direct condensation to form a dihydropyridine intermediate. | baranlab.org |

| Alkyne/Benzamide Annulation | Aromatic terminal alkyne (3 eq.), Benzamide | A base-promoted, transition-metal-free one-pot synthesis of 3,5-diaryl pyridines. | mdpi.com |

| Catalytic Cyclocondensation | Various carbonyls and amines | Heterogeneous catalyst (e.g., SO₄⁻²/SnO₂) promotes the efficient assembly of pyridine derivatives. | researchgate.net |

Electrophilic Cyclization

Electrophilic cyclization is a powerful method for constructing heterocyclic rings, and it has been applied to the synthesis of various fused pyridine systems. This process generally involves the attack of an internal nucleophile on an electrophilically activated π-system, such as an alkyne or alkene.

One notable application of electrophilic cyclization is in the synthesis of asymmetrically substituted enediynes fused to heterocyclic cores like benzothiophene, benzofuran, and indole. spbu.ru The key step involves the iodocyclization of readily available ortho-functionalized (buta-1,3-diynyl)arenes. spbu.ru This reaction serves as a direct route to 2-ethynyl-3-iodoheteroindenes. These intermediates can then be further functionalized through Sonogashira coupling with various acetylenes to produce a diverse range of asymmetrically substituted acyclic enediynes fused to heterocycles. spbu.ru The mechanism of this electrophilic cyclization is proposed to proceed through the formation of a vinyl cation intermediate. spbu.ru

In a related context, the synthesis of functionalized enediynes fused to a heterocyclic core has been achieved through the electrophilic cyclization of aryldiacetylenes. spbu.ru The reactivity of diacetylene derivatives under these conditions is largely consistent with that of monoacetylenes. spbu.ru Interestingly, the use of less polar solvents like dichloromethane (DCM) was found to be more efficient for the electrophilic cyclization of o-methylsulfanyl- and o-dimethylaminoaryldiacetylenes compared to more polar solvents like acetonitrile. spbu.ru This observation suggests that the final SN2 dealkylation step might be the rate-limiting step in the reaction sequence. spbu.ru

Oxidative Cyclization

Oxidative cyclization represents another significant strategy in the synthesis of complex heterocyclic systems, including derivatives that can be related to this compound. nih.gov These reactions often create new ring systems through the formation of carbon-carbon or carbon-heteroatom bonds under oxidative conditions. nih.gov

A notable example is the synthesis of previously unknown benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.bham.ac.uknaphthyridines through the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles in formic acid. nih.gov The proposed mechanism involves the protonation of the keto group, followed by cyclization to form a new tetrahydropyridine (B1245486) ring. Subsequent tautomerization and dehydration lead to an intermediate that is oxidized by atmospheric oxygen to yield the final product. nih.gov This method is advantageous due to its simplicity and the ease of isolating the final products. nih.gov

In the realm of 1,3,4-oxadiazole (B1194373) synthesis, oxidative cyclization of aroyl hydrazones has been effectively catalyzed by a cationic Fe(III)/TEMPO system under mild conditions with oxygen as the oxidant. researchgate.net This method demonstrates broad substrate scope and good functional group tolerance, providing high yields of 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Similarly, intermolecular oxidative cyclization of benzimidazole (B57391) benzoyl hydrazide promoted by iodobenzene (B50100) diacetate has been used to synthesize benzimidazole-bearing oxadiazole derivatives. analis.com.my

Furthermore, the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines has been achieved via oxidative amination using MIL-68(In) as a heterogeneous catalyst under air. rsc.org This reaction tolerates various functional groups, including esters, leading to products like methyl 4-(2-nitroimidazo[1,2-a]pyridin-3-yl)benzoate. rsc.org

Organometallic Reagent-Mediated Synthesis

The use of organometallic reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. The synthesis of this compound and its derivatives has significantly benefited from these methodologies.

A prominent example is the use of organozinc reagents. Pyridin-3-ylzinc pivalate (B1233124) can be prepared and subsequently used in Negishi-type cross-coupling reactions. orgsyn.org For instance, the coupling of pyridin-3-ylzinc pivalate with ethyl 4-bromobenzoate (B14158574), catalyzed by PEPPSI-IPr, yields ethyl 4-(pyridin-3-yl)benzoate. orgsyn.org This method highlights the utility of functionalized organozinc reagents in constructing biaryl systems.

Grignard reagents also play a crucial role. The preparation of 3-pyridine boronic acid can be achieved through the generation of 3-lithiopyridine, which is then trapped with an appropriate electrophile. researchgate.net This boronic acid is a versatile intermediate for Suzuki-Miyaura cross-coupling reactions to form various 3-substituted pyridines.

Furthermore, BF₃-mediated direct functionalization of pyridines with Grignard reagents offers a powerful tool for C-H activation. uni-muenchen.de This approach allows for the introduction of various substituents onto the pyridine ring.

The synthesis of certain this compound derivatives can also be achieved through a sequence involving organometallic reagents. For example, the synthesis of (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate is optimized by the pre-formation of the potassium enolate of 4-acetyl pyridine using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO). hoffmanwarnick.com This pre-formed enolate then participates in a nucleophilic aromatic substitution (SNAr) reaction. hoffmanwarnick.com

Reaction Conditions and Yield Optimization

The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the careful control of reaction conditions. Key parameters include the choice of solvent, temperature, pressure, and the selection and loading of the catalyst.

Solvent Effects

The choice of solvent can significantly influence reaction rates, selectivity, and yields.

| Reaction Type | Solvent | Effect on Yield/Reaction | Reference |

| Electrophilic Cyclization | Dichloromethane (DCM) | More efficient than acetonitrile for certain substrates. | spbu.ru |

| Organometallic Coupling | Tetrahydrofuran (B95107) (THF) | Commonly used for Grignard and organozinc reactions. | orgsyn.orguni-muenchen.de |

| Oxidative Cyclization | Formic Acid | Facilitates intramolecular oxidative cyclization. | nih.gov |

| Esterification | Toluene (B28343) | Outperforms DMF or THF in some acid-catalyzed esterifications. | |

| Cyclocondensation | 1,4-Dioxane | Can have a deleterious effect on conversion at lower temperatures. | nih.gov |

In the electrophilic cyclization of certain aryldiacetylenes, the less polar solvent dichloromethane (DCM) proved to be more effective than the more polar acetonitrile. spbu.ru For organometallic reactions, tetrahydrofuran (THF) is a common solvent for preparing and reacting Grignard and organozinc reagents. orgsyn.orguni-muenchen.de In the synthesis of benzo[b]chromeno[4,3,2-de] Current time information in Bangalore, IN.bham.ac.uknaphthyridines, formic acid itself acts as a solvent and promoter for the oxidative cyclization. nih.gov For direct esterification reactions, toluene can be superior to dimethylformamide (DMF) or THF due to its ability to form an azeotrope with water, which can be removed to drive the reaction forward. Conversely, in a one-pot synthesis-functionalization strategy for 1,3,4-oxadiazoles, switching the solvent to 1,4-dioxane had a negative impact on the conversion at room temperature. nih.gov

Temperature and Pressure Control

Temperature and pressure are critical parameters that can dictate the rate and selectivity of a reaction.

| Reaction/Process | Temperature | Pressure | Notes | Reference |

| Lithiation of 3-Bromopyridine | -50 °C | Not specified | Allows for clean generation of 3-lithiopyridine. | researchgate.net |

| Organozinc Reagent Preparation | 25 °C | High vacuum | Used for drying the solid residue. | orgsyn.org |

| SNAr Reaction | Room temperature to 40 °C | Not specified | Minimizes degradation. | hoffmanwarnick.com |

| 1,3,4-Oxadiazole Synthesis | 50-80 °C | Not specified | Increased temperature improved conversion. | nih.gov |

| Microwave-assisted Synthesis | 80W (Microwave Power) | Not specified | Used for hydrolysis and amidation steps. | ijpsr.com |

For instance, the lithiation of 3-bromopyridine is best performed at -50°C in toluene to cleanly generate the 3-lithiopyridine species. researchgate.net The preparation of solid pyridine-3-ylzinc pivalate involves removing the solvent under high vacuum. orgsyn.org In the synthesis of a (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate derivative, controlling the temperature between room temperature and 40°C is crucial to minimize degradation during the SNAr reaction. hoffmanwarnick.com Increasing the reaction temperature from room temperature to 80°C significantly improved the conversion in a one-pot synthesis of 1,3,4-oxadiazoles. nih.gov Microwave irradiation has also been employed to accelerate reactions, such as hydrolysis and amidation, in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. ijpsr.com

Catalyst Selection and Loading

The choice of catalyst and its loading are paramount for achieving high efficiency and selectivity in many synthetic transformations.

| Reaction Type | Catalyst | Catalyst Loading | Effect | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | 5 mol% | Effective for C-C bond formation. | |

| Negishi Coupling | PEPPSI-IPr | 1 mol% | Efficient for coupling organozinc reagents. | orgsyn.org |

| Oxidative Amination | MIL-68(In) | 7.5 mol% | Optimal loading for yield improvement. | rsc.org |

| Oxidative Cyclization | Fe(III)/TEMPO | Not specified | Catalyzes the formation of 1,3,4-oxadiazoles. | researchgate.net |

| Esterification | H₂SO₄ or p-TSA | 5 mol% | p-TSA provides higher yields than H₂SO₄. | |

| Amide Coupling | T3P, EDC, HBTU | Not specified | Peptide coupling reagents for amide bond formation. | google.com |

Palladium catalysts are widely used in cross-coupling reactions. For example, Pd(PPh₃)₄ at 5 mol% loading is effective for Suzuki-Miyaura coupling. For Negishi coupling, the more active PEPPSI-IPr catalyst can be used at a lower loading of 1 mol%. orgsyn.org In the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines, the yield was optimized with a 7.5 mol% loading of the MIL-68(In) catalyst; higher loadings did not significantly improve the outcome. rsc.org For oxidative cyclizations, systems like Fe(III)/TEMPO have proven effective. researchgate.net In acid-catalyzed esterifications, while sulfuric acid is effective, p-toluenesulfonic acid (p-TSA) can lead to improved yields. For amide bond formation, various peptide coupling reagents such as T3P, EDC, and HBTU can be employed to activate the carboxylic acid. google.com

Protecting Group Strategies

In the multi-step synthesis of complex molecules like this compound derivatives, protecting groups are indispensable tools. organic-chemistry.org They are temporarily attached to a reactive functional group to prevent it from reacting while chemical modifications are made elsewhere in the molecule. organic-chemistry.org The choice of a protecting group is critical; it must be stable under the specific reaction conditions and easily removable in high yield without affecting other parts of the molecule. organic-chemistry.orgwiley.com

For derivatives containing reactive amine functionalities, carbamates are a common choice for protection. organic-chemistry.org A frequently used acid-labile protecting group is the tert-butoxycarbonyl (Boc) group. google.com This strategy is effective for protecting amino groups while other transformations are carried out. google.com An orthogonal protecting group strategy allows for the selective removal of one group while others remain intact. organic-chemistry.org For instance, while a Boc group is removed under acidic conditions, a 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by bases, allowing for sequential deprotection. organic-chemistry.orguchicago.edu

Carboxylic acids can also be protected, often as esters. Benzyl esters, for example, are stable under various conditions but can be selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), a mild method that typically does not affect other functional groups. wiley.commdpi.com The development of novel protecting groups, such as the 1,3-dithian-2-yl-methyl (dM-Dim) group, offers further orthogonality, as it can be removed under nearly neutral oxidative conditions, which is useful when acid-, base-, or hydrogenation-sensitive groups are present elsewhere in the molecule. nih.gov

The following table summarizes various protecting groups relevant to the synthesis of this compound precursors and derivatives.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-butoxycarbonyl | Boc | Acidic conditions organic-chemistry.orggoogle.com |

| Amine | 9-fluorenylmethyloxycarbonyl | Fmoc | Mild base organic-chemistry.orguchicago.edu |

| Carboxylic Acid | Benzyl ester | Bn | Catalytic Hydrogenolysis (H₂/Pd-C) wiley.commdpi.com |

| Carboxylic Acid | 1,3-dithian-2-yl-methyl ester | dM-Dim | Neutral oxidative conditions (e.g., NaIO₄) nih.gov |

Anhydrous Conditions

The control of moisture is a paramount consideration in the synthesis of this compound and its derivatives. Many of the reagents and intermediates are sensitive to water, which can lead to unwanted side reactions, hydrolysis of key functional groups, and reduced yields. vulcanchem.com The ester linkage in the final compound, for instance, is susceptible to hydrolysis, and the hygroscopic nature of some precursors necessitates storage and handling under anhydrous conditions to maintain their integrity. vulcanchem.com

Specific synthetic steps may explicitly require the exclusion of water. For example, the formation of organometallic intermediates like pyridin-3-ylzinc(II) bromide, a potential precursor in cross-coupling reactions, must be conducted under anhydrous conditions, a requirement that needs careful standardization for large-scale synthesis. google.com

Esterification reactions, central to the formation of this compound, often generate water as a byproduct. To drive the reaction to completion, this water must be removed. A common laboratory and industrial technique is the use of a Dean-Stark apparatus, which azeotropically removes water during the reaction. Furthermore, the use of anhydrous solvents, such as anhydrous dimethylformamide (DMF), is a standard procedure in many related syntheses to ensure a water-free reaction environment.

Challenges and Practical Considerations in Synthesis

The transition from a theoretical synthetic route to a practical, efficient process involves overcoming several challenges. Key considerations include the minimization of side reactions and the economic feasibility of the chosen reagents and catalysts.

Side Reaction Mitigation

Side reactions can significantly lower the yield and purity of the desired product, complicating purification and increasing costs. In the synthesis of this compound derivatives, several side reactions can occur. For example, during esterification or subsequent reactions, transesterification can become a major competing reaction if the reaction time is too long or the temperature is too high. google.com Careful control of these parameters is essential to mitigate this outcome. google.com

In cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to form the carbon-carbon bond between the pyridine and benzoate rings, the boron-containing reagent can undergo side reactions. rsc.org Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a known issue, particularly with heteroaromatic substrates like pyridine derivatives. rsc.org Using stable boron reagents, such as pinacol (B44631) boronic esters, can help to minimize this unwanted reaction. rsc.org Additionally, some catalysts, while effective for the main reaction, can also promote the decomposition of the product, requiring a balance between reaction speed and product stability. orgsyn.org

The following table details common side reactions and potential mitigation strategies.

| Reaction Type | Common Side Reaction | Mitigation Strategy |

| Esterification | Transesterification | Control reaction time and temperature. google.com |

| Suzuki-Miyaura Coupling | Protodeboronation of pyridyl boronic acid | Use of more stable boronic esters (e.g., pinacol esters). rsc.org |

| Catalysis | Product Decomposition | Optimize catalyst loading and reaction time. orgsyn.org |

Cost-Efficiency of Reagents and Catalysts

For any synthesis to be viable on an industrial scale, cost-efficiency is a critical factor. This extends beyond the price of raw materials to include the cost of catalysts, solvents, energy consumption, and waste disposal. google.com Synthetic routes that rely on expensive catalysts or require large volumes of solvents are often economically unattractive. google.com

Palladium-based catalysts are widely used and highly effective for cross-coupling reactions, but their high cost is a significant drawback. google.com A reduction step in the synthesis of a related compound was deemed less cost-effective due to the use of a 10% palladium on carbon catalyst in conjunction with large volumes of ethyl acetate. google.com This highlights the drive to develop more economical alternatives. There is a growing interest in using catalysts based on more abundant and less toxic metals, such as iron, to replace precious metals like palladium and ruthenium. acs.org The selection of a catalyst for process optimization may favor one with wider availability and lower cost, even if it is slightly less active. acs.org

Furthermore, reaction conditions that demand very high temperatures can be difficult and costly to implement on a large scale. google.com Therefore, developing synthetic methods that proceed under milder conditions with cheaper, more sustainable catalysts is a key goal in modern process chemistry. researchgate.net

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Esterification Reactions

The primary method for synthesizing pyridin-3-yl benzoate (B1203000) is through the esterification of 3-hydroxypyridine (B118123) with benzoic acid or one of its activated derivatives (like benzoyl chloride or benzoic anhydride). A particularly effective method for such transformations, especially with sensitive substrates, is the Steglich esterification. nih.govwikipedia.org

The general mechanism for Steglich esterification proceeds through the activation of the carboxylic acid. nih.govorganic-chemistry.org

Activation of Carboxylic Acid : The reaction is initiated by the reaction of a carboxylic acid (benzoic acid) with a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). This forms a highly reactive O-acylisourea intermediate. organic-chemistry.org

Acyl Transfer : In the presence of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), the acyl group from the O-acylisourea intermediate is transferred to the catalyst, creating an even more reactive N-acylpyridinium salt. wikipedia.orgorganic-chemistry.org This step is crucial for accelerating the reaction, especially for less nucleophilic alcohols.

Nucleophilic Attack : The hydroxyl group of 3-hydroxypyridine then acts as a nucleophile, attacking the carbonyl carbon of the activated N-acylpyridinium intermediate. utrgv.eduyoutube.com

Product Formation : This attack leads to the formation of the pyridin-3-yl benzoate ester and regenerates the DMAP catalyst. The DCC, having taken up a molecule of water, is converted into a stable urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. wikipedia.org

This pathway is favored for its mild reaction conditions, which helps to avoid side reactions that can occur with more forceful methods. organic-chemistry.org

Role of Catalysts in Reaction Mechanisms

Catalysts are pivotal in the synthesis of this compound, influencing both reaction rate and efficiency. The choice of catalyst determines the specific mechanistic pathway.

Nucleophilic Catalysts: 4-(N,N-Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst for esterification reactions. utrgv.edumdpi.com Its mechanism involves:

Formation of a Reactive Intermediate : DMAP attacks the acylating agent (e.g., benzoic anhydride (B1165640) or the O-acylisourea in Steglich esterification) to form a 1-acyl-4-dimethylaminopyridinium salt. organic-chemistry.orgutrgv.edu This intermediate is highly electrophilic and more susceptible to nucleophilic attack by the alcohol than the original acylating agent. reddit.com

Acyl Transfer : The alcohol (3-hydroxypyridine) attacks the acylpyridinium salt, leading to the formation of the ester and the protonated DMAP. utrgv.edu An auxiliary base, such as triethylamine (B128534), is often used to neutralize the acid byproduct and regenerate the DMAP catalyst. utrgv.edu

Pyridine (B92270) itself can also act as a nucleophilic catalyst, though it is significantly less active than DMAP. researchgate.net The mechanism is analogous, involving the formation of a less stable acylpyridinium intermediate.

Acid Catalysts: Protonic acids or Lewis acids can catalyze the esterification of pyridine carboxylic acids. For instance, in the esterification of nicotinic acid (pyridine-3-carboxylic acid), an alkane sulfonic acid catalyst forms an acid salt at the pyridine nitrogen. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by an alcohol.

Transition Metal Catalysts: Palladium complexes are widely used to catalyze the formation of aryl esters from aryl halides and carboxylic acids. rsc.org A plausible mechanism for a palladium-catalyzed synthesis of an aryl benzoate involves:

Oxidative Addition : Pd(0) catalyst reacts with an aryl halide.

Coordination and Deprotonation : The carboxylic acid coordinates to the Pd(II) complex, followed by deprotonation.

Reductive Elimination : The C(aryl)-O(acyl) bond is formed through reductive elimination, yielding the aryl benzoate and regenerating the Pd(0) catalyst.

Table 1: Comparison of Catalytic Mechanisms in Esterification

| Catalyst Type | Catalyst Example | Key Intermediate | Mechanistic Role |

| Nucleophilic | DMAP | 1-Acyl-4-dimethylaminopyridinium salt | Acts as an acyl-transfer agent, forming a highly reactive intermediate. organic-chemistry.orgutrgv.edu |

| Acid | Alkane Sulfonic Acid | Protonated carboxylic acid | Increases the electrophilicity of the carbonyl carbon. rsc.org |

| Transition Metal | Pd(OAc)₂ | Aryl-Pd(II)-carboxylate complex | Facilitates C-O bond formation via an oxidative addition/reductive elimination cycle. rsc.org |

Kinetics of Related Substitution Reactions

The kinetics of forming this compound are closely related to those of nucleophilic acyl substitution. Studies on the DMAP-catalyzed acylation of phenols and alcohols provide significant insights. utrgv.eduresearchgate.net

In many DMAP-catalyzed acylations, the reaction kinetics can be described by a rate law that includes both a catalyzed and an uncatalyzed term. utrgv.edu For the catalyzed pathway, kinetic studies have shown that the nucleophilic attack of the alcohol on the N-acylpyridinium intermediate is often the rate-determining step. utrgv.edunih.gov

Kinetic investigations into the reaction of 3-hydroxypyridine with electrophiles like 1-chloro-2,4,6-trinitrobenzene show that it reacts as an oxygen nucleophile, whereas 4-hydroxypyridine (B47283) reacts at the nitrogen atom. researchgate.netresearchgate.net This highlights the inherent nucleophilicity of the hydroxyl group in the 3-position. The electron-rich nature of the oxygen atom in 3-hydroxypyridine is enhanced by the p-π conjugation effect with the pyridine ring, making it a competent nucleophile for acylation. frontiersin.org

A kinetic model for the acylation of phenols catalyzed by DMAP often shows that the reaction rate can decrease over time, which is attributed to the protonation and subsequent deactivation of the catalyst by the acidic byproduct generated during the reaction. researchgate.net

C-H Activation Mechanisms

The pyridine and benzoate moieties of this compound offer multiple C-H bonds that can be functionalized through transition-metal-catalyzed C-H activation. This strategy allows for the direct formation of new C-C or C-heteroatom bonds.

Palladium-Catalyzed C-H Activation: Palladium catalysts are frequently used for the direct arylation of pyridine rings, often involving pyridine N-oxide derivatives as substrates to enhance reactivity and control regioselectivity. beilstein-journals.orgfu-berlin.de A common mechanistic cycle involves:

C-H Activation/Metalation : The palladium catalyst coordinates to the pyridine nitrogen, which directs the cleavage of a C-H bond (typically at the ortho C2-position) to form a palladacycle intermediate. This step is often considered the rate-determining step. beilstein-journals.orgrsc.org

Oxidative Addition : An aryl halide or another coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) species. rsc.org

Reductive Elimination : The two organic fragments couple via reductive elimination, forming the new C-C bond and regenerating the Pd(II) catalyst. beilstein-journals.orgrsc.org

In some cases, a cooperative bimetallic mechanism has been proposed, where one palladium center performs the C-H activation and a second palladium center facilitates the C-C bond formation. nih.govberkeley.edu

Rhodium-Catalyzed C-H Activation: Rhodium complexes, particularly those with Cp* ligands, are also powerful catalysts for C-H functionalization. lucp.netnih.gov The mechanism is similar to that of palladium, initiated by a chelation-assisted C-H activation to form a five-membered rhodacycle. This is followed by coordination and insertion of a coupling partner (like an alkyne or alkene) and subsequent reductive elimination to yield the functionalized product. beilstein-journals.orgorganic-chemistry.org The strong coordination of the pyridine nitrogen to the metal center is a key factor in directing the regioselectivity of these reactions. beilstein-journals.org

Metalation Mechanisms of Pyridine-Benzoate Derivatives

Metalation, typically using strong organolithium bases, is a powerful method for functionalizing pyridine rings through deprotonation. The regioselectivity of this process is controlled by Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org

In this mechanism, a directing metalation group (DMG) coordinates to the lithium atom of the base (e.g., n-butyllithium), positioning the base to deprotonate the adjacent ortho C-H bond. wikipedia.org For a pyridine derivative, the pyridine nitrogen itself can act as a DMG, directing lithiation to the C2 or C6 position. uwindsor.ca However, a significant competing reaction is the nucleophilic addition of the organolithium reagent to the electron-deficient C=N bond. clockss.org

To circumvent this, sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed. uwindsor.caclockss.org These bulky bases are less nucleophilic and favor deprotonation over addition.

For a molecule like this compound, the ester group could also potentially act as a DMG on the benzoate ring, while the pyridine nitrogen directs metalation on the pyridine ring. The ultimate regiochemical outcome would depend on the relative directing ability of the two groups and the reaction conditions. Studies on related 2-(pyridin-3-yl)benzoic acid derivatives show that metalation can be complex, sometimes involving pre-complexation of the base before deprotonation occurs. tandfonline.com The choice of base and solvent is critical in controlling the chemoselectivity between nucleophilic addition and deprotonation. acs.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in Pyridin-3-yl benzoate (B1203000). By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Analysis

The ¹H NMR spectrum of Pyridin-3-yl benzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals for the protons on both the pyridine (B92270) and benzoate rings. arkat-usa.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The analysis shows characteristic downfield signals for the pyridine protons due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzoate ring appear in the aromatic region with splitting patterns consistent with their relative positions. arkat-usa.org

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.56 | d | 18.4 | 2H (Pyridine Ring) |

| 8.21 | d | 8.4 | 2H (Benzoate Ring) |

| 7.69-7.60 | m | - | 2H (Pyridine/Benzoate) |

| 7.53 | t | 7.8 | 2H (Benzoate Ring) |

| 7.40 | dd | 8.1, 4.4 | 1H (Pyridine Ring) |

Data sourced from Arkivoc, 2022. arkat-usa.org

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound was recorded at 126 MHz in CDCl₃. arkat-usa.org The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift.

The carbon atoms of the pyridine ring are influenced by the nitrogen atom, leading to specific chemical shifts that help distinguish them from the carbons of the benzoate ring. arkat-usa.org

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.71 | C=O (Ester Carbonyl) |

| 147.70 | Pyridine Ring Carbon |

| 146.96 | Pyridine Ring Carbon |

| 143.53 | Pyridine Ring Carbon |

| 134.09 | Benzoate Ring Carbon |

| 130.31 | Benzoate Ring Carbon |

| 129.55 | Benzoate Ring Carbon |

| 128.75 | Benzoate Ring Carbon |

| 124.06 | Pyridine Ring Carbon |

Data sourced from Arkivoc, 2022. arkat-usa.org

Isotopic Labeling for Mechanistic Studies (e.g., Deuterium (B1214612), Carbon-13)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. thieme-connect.de While specific mechanistic studies on this compound using isotopic labeling are not widely documented, the principles can be applied to understand its formation and reactivity.

For instance, labeling the carbonyl carbon with ¹³C could be used to follow the esterification reaction between 3-hydroxypyridine (B118123) and benzoyl chloride. Similarly, deuterium labeling on the aromatic rings could help investigate electrophilic substitution reactions or track the molecule's fate in biological systems. medchemexpress.com

Recent advancements have focused on nitrogen isotope exchange in pyridine-based compounds. nih.govchemrxiv.org A Zincke activation strategy allows for the incorporation of nitrogen-15 (B135050) (¹⁵N) or the short-lived positron-emitting nitrogen-13 (B1220869) (¹³N) into the pyridine ring. nih.govchemrxiv.org This methodology could be adapted to synthesize isotopically labeled this compound, enabling detailed mechanistic investigations or applications in positron emission tomography (PET). chemrxiv.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and confirming the molecular structure of this compound.

Vibrational Mode Assignments

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent is the strong absorption from the carbonyl (C=O) group of the ester linkage. The C-O stretching vibrations of the ester and the various C-H and C=C stretching and bending vibrations of the aromatic rings also produce distinct signals.

Table 3: Predicted and Analogous IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Source/Comment |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Expected region for sp² C-H bonds. |

| ~1729 | C=O Ester Stretch | Strong absorption, characteristic of benzoate esters. mdpi.com |

| ~1600, ~1450 | Aromatic C=C Ring Stretch | Multiple bands are expected for both pyridine and benzene (B151609) rings. |

| ~1270-1250 | Asymmetric C-O-C Stretch | Characteristic strong band for esters. vulcanchem.com |

| ~1100-1000 | Symmetric C-O-C Stretch | Characteristic band for esters. |

Assignments based on data from related compounds. vulcanchem.commdpi.com

Raman spectroscopy provides complementary information. Pyridine itself is a strong Raman scatterer, and its ring breathing modes, typically found around 1000 cm⁻¹, are sensitive to substitution and the chemical environment. ethz.ch

Comparison of Experimental and Theoretical Spectra

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of theoretical vibrational spectra. researchgate.nettandfonline.com By creating a computational model of this compound, its vibrational frequencies and intensities can be predicted. karabuk.edu.tr

Comparing these theoretical spectra with experimental IR and Raman data is a powerful validation tool. eurjchem.commdpi.com A strong correlation between the calculated and observed peak positions and intensities confirms the accuracy of the vibrational mode assignments and the proposed molecular structure. researchgate.net For example, studies on the related compound 2-(N-benzoylbenzamido)pyridine-3-yl benzoate have shown good agreement between its experimentally obtained IR spectrum and theoretical data calculated using DFT methods. researchgate.net This approach helps to resolve ambiguities in complex spectral regions and provides a deeper understanding of the molecule's vibrational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an effective tool for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is ionized, most commonly by electron impact (EI), which causes the parent molecule to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the most prominent peak in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 105. nih.gov This peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), which is formed by the cleavage of the ester linkage. This stable fragment is a characteristic feature in the mass spectra of benzoate esters. The analysis of such fragmentation patterns is crucial for the structural confirmation of the compound and for distinguishing it from its isomers. albany.edu

Table 1: Key GC-MS Fragmentation Data for this compound

| NIST Number | Library | Total Peaks | Top Peak (m/z) |

| 262256 | mainlib | 72 | 105 |

Data sourced from NIST Mass Spectrometry Data Center via PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with exceptional accuracy. This technique can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a precise molecular formula. google.com

The theoretical monoisotopic mass of this compound (C₁₂H₉NO₂) is calculated to be 199.063328530 Da. nih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the compound's elemental formula and distinguishing it from other compounds with the same nominal mass. For instance, HRMS has been successfully used to confirm the molecular formula of related bi-aryl analogues of salicylic (B10762653) acids. dovepress.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in its solid, crystalline state. This includes precise bond lengths, bond angles, and the spatial arrangement of molecules relative to one another. While a specific single-crystal X-ray structure for this compound itself is not available in the surveyed literature, analysis of closely related compounds demonstrates the power of this technique.

Single-crystal X-ray diffraction would be the definitive method to establish the precise molecular geometry of this compound. This analysis involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this data, a detailed model of the crystal lattice and the atomic positions within the molecule can be constructed.

For illustrative purposes, the crystallographic data for 3-(6-Aminopyridinium-3-yl)benzoate monohydrate, a related compound, shows the type of information obtained. nih.gov Such an analysis for this compound would provide its crystal system, space group, and unit cell dimensions.

Table 2: Example Crystal Data for a Related Compound: 3-(6-Aminopyridinium-3-yl)benzoate monohydrate

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.1956 (18) |

| b (Å) | 13.091 (9) |

| c (Å) | 11.987 (10) |

| β (°) | 101.44 (3) |

| V (ų) | 1106.8 (12) |

| Z | 4 |

Data for 3-(6-Aminopyridinium-3-yl)benzoate monohydrate. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, these would primarily include van der Waals forces, C-H···O hydrogen bonds, C-H···π interactions, and potential π-π stacking.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors like O-H or N-H, weaker C-H···O and C-H···N hydrogen bonds can play a significant role in stabilizing the crystal lattice. In related structures, such interactions link molecules into larger supramolecular assemblies. nih.gov

π-π Stacking: The two aromatic rings (pyridine and benzene) in the molecule create the potential for π-π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions are crucial in the crystal engineering of related compounds, such as in metal-organic frameworks where they contribute to the formation of extended networks. rsc.orgrsc.org

C-H···π Interactions: This is another important non-covalent force where a C-H bond acts as a weak donor to the π-system of an aromatic ring. This type of interaction has been observed in the crystal structures of derivatives like 2-(N-benzoylbenzamido)pyridine-3-yl benzoate. researchgate.net

In the solid state, this angle is fixed but can be influenced by the forces involved in crystal packing. In related structures, this dihedral angle can vary significantly. For example, the dihedral angle between the benzene and pyridinium (B92312) rings in 3-(6-Aminopyridinium-3-yl)benzoate is 54.93°. nih.gov In other, more complex derivatives, dihedral angles between pyridine and adjacent rings have been reported at 7.21°, 14.77°, and 83.71°, highlighting the conformational flexibility of the pyridinyl-aryl linkage. researchgate.netresearchgate.net A definitive value for this compound would require its own crystallographic study.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···π)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial checkpoint for purity and structural confirmation following synthesis. For this compound, with the molecular formula C₁₂H₉NO₂, the theoretical elemental percentages can be calculated from its molecular weight (199.21 g/mol ) nih.gov.

The expected mass fractions for Carbon (C), Hydrogen (H), and Nitrogen (N) are determined based on the atomic weights of the constituent elements. These theoretical values provide a benchmark against which experimentally determined values are compared. The analysis is typically performed using a CHNS analyzer, which involves the combustion of the sample to convert the elements into simple gases that are then quantified.

| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 72.35 |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.55 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.03 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.06 |

While specific experimental results for this compound are not prominently detailed in the surveyed literature, the analysis of analogous and derivative compounds is widely reported. These analyses consistently show a close correlation between the calculated and empirically found values, typically within a margin of ±0.4%, confirming the successful synthesis and purity of the target molecules. For instance, elemental analysis has been crucial in the characterization of various related benzoate esters and pyridine-containing structures orgsyn.orgsioc-journal.cnresearchgate.netcore.ac.ukeurjchem.com.

| Compound | Analysis Type | Carbon (% C) | Hydrogen (% H) | Nitrogen (% N) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Calculated | 60.85 | 4.75 | 10.14 | orgsyn.org |

| Found | 60.72 | 4.81 | 10.00 | ||

| 2-(nitrooxy)ethyl-4-(2-(4-nitrophenyl)-5-(pyridin-4-yl)-1H-imidazol-1-yl)benzoate | Calculated | 64.18 | 4.22 | 13.02 | core.ac.uk |

| Found | 64.19 | 4.22 | 13.01 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS analysis can confirm its identity and detect any volatile impurities. The NIST Mass Spectrometry Data Center contains a GC-MS record for the compound, indicating its suitability for this analytical method nih.gov. The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint. The most abundant fragment ion (m/z top peak) for this compound is observed at m/z 105, corresponding to the benzoyl cation nih.gov.

In general, GC-MS analysis of benzoate derivatives is performed using a capillary column, with helium as the carrier gas and a programmed temperature ramp to ensure efficient separation scirp.orgrjstonline.comchrom-china.com.

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5ms or BP-5 capillary column | rjstonline.comchrom-china.com |

| Carrier Gas | Helium | scirp.org |

| Injector Temperature | 240-280 °C | scirp.orgrjstonline.com |

| Detector | Mass Spectrometer (MS) with Electron Impact (EI) ionization | rjstonline.com |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | chrom-china.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purification and purity analysis of non-volatile compounds. For derivatives of this compound, reverse-phase HPLC is a common approach. This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase. For example, a method for a related compound uses a C18 column with a gradient of water and acetonitrile (B52724) as the mobile phase for purification rsc.org. Another method employs a mobile phase containing acetonitrile (MeCN), water, and an acid like phosphoric or formic acid on a specialized reverse-phase column sielc.com.

Normal-phase HPLC can also be utilized, particularly for separating isomers. A method developed for the enantiomeric separation of a related benzoate derivative used a Chiralpak IC column with a mobile phase of n-hexane, ethanol, 2-propanol, and diethylamine (B46881) scispace.com. Purity is typically assessed by a UV detector, where the compound's absorbance is measured at a specific wavelength.

| Technique | Stationary Phase (Column) | Mobile Phase | Reference |

|---|---|---|---|

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Preparative RP-HPLC | C18 | Water/Acetonitrile gradient | rsc.org |

| Normal-Phase Chiral HPLC | Chiralpak IC | n-Hexane, Ethanol, 2-Propanol, Diethylamine (80:8:12:0.4) | scispace.com |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. It operates on the same separation principles as column chromatography libretexts.org. For this compound and its derivatives, silica (B1680970) gel plates (often with a fluorescent indicator, F254) are typically used as the stationary phase orgsyn.orgrsc.org.

After applying the sample and developing the plate in a sealed chamber with a suitable eluent, the separated components are visualized, often under UV light (254 nm), where UV-active compounds appear as dark spots ictsl.net. The retention factor (Rf), the ratio of the distance traveled by the sample to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system libretexts.org. For example, the related compound ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate showed an Rf value of 0.31 in a 99:1 dichloromethane (B109758):methanol (B129727) eluent and 0.67 in a 94:6 mixture orgsyn.org. The choice of eluent, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is critical for achieving good separation orgsyn.orgrsc.org.

| Stationary Phase | Mobile Phase (Eluent) | Rf Value | Compound | Reference |

|---|---|---|---|---|

| Silica Gel | Dichloromethane:Methanol (99:1) | 0.31 | Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | orgsyn.org |

| Silica Gel | Dichloromethane:Methanol (94:6) | 0.67 | Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | orgsyn.org |

| Silica Gel 60 F254 | Petroleum Ether:Ethyl Acetate (100:1) | 0.5 | Methyl benzoate derivative | rsc.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules like Pyridin-3-yl benzoate (B1203000). nih.gov DFT calculations, often utilizing hybrid functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), provide a robust framework for analyzing various molecular properties. mdpi.comresearchgate.net These methods are instrumental in optimizing molecular geometries, understanding electronic distributions, and predicting spectroscopic and reactivity parameters. researchgate.netmdpi.com

A fundamental application of DFT is the optimization of the molecular geometry of Pyridin-3-yl benzoate to determine its most stable three-dimensional conformation. This process calculates the lowest energy arrangement of atoms, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. numberanalytics.com

For molecules containing pyridine (B92270) and benzoate moieties, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. mdpi.commdpi.com The optimized structure provides a crucial starting point for further computational analysis. For instance, in a study of a related compound, 2-(N-benzoylbenzamido)pyridine-3-yl benzoate, DFT calculations at the B3LYP/6-311++G(d,p) level successfully reproduced the experimentally determined geometry. mdpi.com This validation underscores the reliability of DFT in predicting the structural features of complex organic molecules.

Table 1: Illustrative Predicted vs. Experimental Geometrical Parameters for a Related Benzoate Structure (Note: This data is for a comparable molecule, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, and illustrates the typical accuracy of DFT predictions.)

| Parameter | Bond/Angle | DFT (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

| Bond Length | N1-C1 | 1.345 Å | 1.342 Å |

| Bond Length | C=O | 1.215 Å | 1.209 Å |

| Bond Angle | C-N-C (Pyridine) | 117.2° | 116.9° |

| Dihedral Angle | Pyridine/Benzene (B151609) | 48.94° | 48.94° |

This table is interactive. You can sort and filter the data.

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more prone to chemical reactions. researchgate.net DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap, which helps in understanding the charge transfer possibilities within the molecule.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Pyridine-Benzoate Derivative (Note: Data is based on methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate to exemplify typical values.) mdpi.com

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.3680 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.4772 |

| ΔE (Gap) | ELUMO - EHOMO | 1.8908 |

This table is interactive. You can sort and filter the data.

DFT is also employed to calculate the energies of intermolecular interactions, which govern how molecules of this compound interact with each other in the solid state or in solution. These calculations are vital for understanding crystal packing, polymorphism, and binding to biological targets. acs.org

Methods like Symmetry-Adapted Perturbation Theory based on DFT, or SAPT(DFT), can precisely partition the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov Studies on related heterocyclic compounds have used DFT to quantify the strength of specific interactions, such as C-H···O and C-H···π hydrogen bonds, which stabilize the crystal lattice. mdpi.comacs.org For example, calculations on a complex benzoate derivative revealed C-H···O hydrogen-bond energies of 62.0 and 34.3 kJ mol⁻¹. mdpi.comacs.org These theoretical insights into non-covalent interactions are crucial for materials science and drug design.

The reactivity of this compound can be predicted using global reactivity descriptors derived from conceptual DFT. acs.org These indices, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior. researchgate.net

Key reactivity parameters include:

Chemical Potential (μ): Indicates the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

By calculating these descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack and compare the reactivity of this compound to other compounds. researchgate.netresearchgate.net This information is invaluable for designing synthetic pathways and understanding potential metabolic transformations. acs.org

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. mdpi.com

The detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the this compound molecule can be achieved with the aid of these calculations. This comparison between theoretical and experimental spectra serves as a powerful method for confirming the molecular structure and understanding its vibrational properties. mdpi.com For instance, studies on similar molecules have successfully assigned C=O stretching, N-H bending, and ring vibration modes by correlating DFT predictions with measured spectra. mdpi.comnih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (Note: This table represents typical assignments for pyridine and benzoate derivatives.)

| Assignment | DFT Calculated (Scaled) | Experimental (FT-IR) | Experimental (Raman) |

| Aromatic C-H Stretch | 3118-3084 | 3113-3075 | 3209-3222 |

| Carbonyl C=O Stretch | ~1715 | ~1720 | ~1693 |

| Pyridine Ring Stretch | 1620-1580 | 1625-1590 | 1560 |

| C-O Stretch | ~1260 | ~1255 | ~1219 |

This table is interactive. You can sort and filter the data.

Prediction of Reactivity

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex processes in realistic environments, such as in aqueous solution or interacting with a cell membrane. mdpi.com

Applications of MD simulations for a small organic molecule like this compound are diverse. They can be used to predict its aggregation propensity in solution, a key factor in drug formulation and delivery. acs.org In the context of drug design, MD simulations are essential for studying the binding of the molecule to its biological target, assessing the stability of the resulting complex, and elucidating the molecular basis for recognition and affinity. mdpi.com Simulations can reveal how the molecule orients itself within a binding site and the specific intermolecular interactions that stabilize the bound state. nih.gov Furthermore, MD can be used to compute macroscopic properties like solubility and diffusion coefficients from the underlying microscopic interactions. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific chemical property. wikipedia.org These models are instrumental in modern drug discovery and materials science, allowing for the prediction of a novel molecule's activity before its synthesis, thereby saving time and resources. nih.gov The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be quantified using molecular descriptors. mdpi.com

For a molecule like this compound, a QSAR study would involve a series of analogous compounds with varying substituents on either the pyridine or benzoate rings. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be measured experimentally. These activity values (often expressed as IC₅₀ or EC₅₀) are then correlated with calculated molecular descriptors. chemrevlett.com

Molecular descriptors fall into several categories:

Constitutional: Information on the molecular composition (e.g., molecular weight, atom counts).

Topological: Describing atomic connectivity in 2D (e.g., branching indices).

Geometrical: 3D properties of the molecule (e.g., molecular surface area, volume).

Electrostatic: Pertaining to charge distribution (e.g., dipole moment, partial charges).

Quantum-Chemical: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies). nih.gov